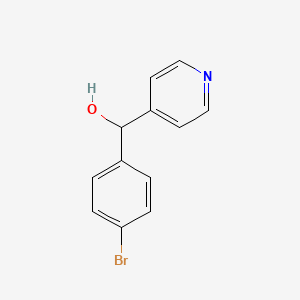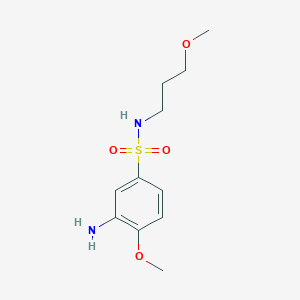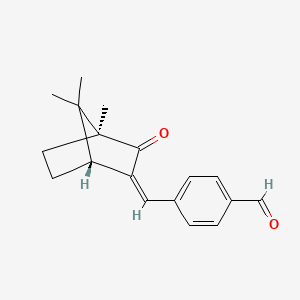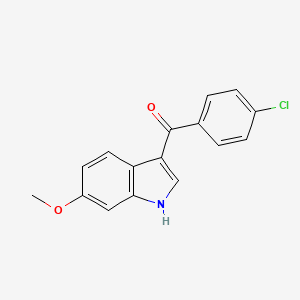
(4-chlorophenyl)-(6-methoxy-1H-indol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorophenyl)-(6-methoxy-1H-indol-3-yl)methanone: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-chlorophenyl)-(6-methoxy-1H-indol-3-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxyindole and 4-chlorobenzaldehyde as the starting materials.
Condensation Reaction: The condensation of 6-methoxyindole with 4-chlorobenzaldehyde under acidic conditions forms the desired compound.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
(4-Chlorophenyl)-(6-methoxy-1H-indol-3-yl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the indole or benzene ring can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxo derivatives.
Reduction Products: Reduced analogs of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(4-Chlorophenyl)-(6-methoxy-1H-indol-3-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its biological activities, such as antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (4-chlorophenyl)-(6-methoxy-1H-indol-3-yl)methanone exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways Involved: It may modulate various biochemical pathways, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
(4-Chlorophenyl)-(6-methoxy-1H-indol-3-yl)methanone: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other indole derivatives, such as 6-methoxyindole and 4-chlorobenzaldehyde.
Uniqueness: The presence of both chloro and methoxy groups on the indole ring makes this compound distinct in terms of its chemical properties and biological activities.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C16H12ClNO2 |
|---|---|
Molekulargewicht |
285.72 g/mol |
IUPAC-Name |
(4-chlorophenyl)-(6-methoxy-1H-indol-3-yl)methanone |
InChI |
InChI=1S/C16H12ClNO2/c1-20-12-6-7-13-14(9-18-15(13)8-12)16(19)10-2-4-11(17)5-3-10/h2-9,18H,1H3 |
InChI-Schlüssel |
CQMJTFQHUXCJFU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=CN2)C(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


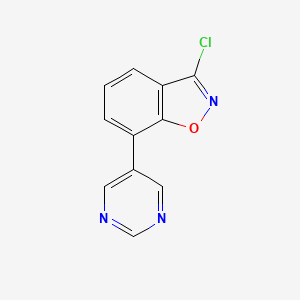
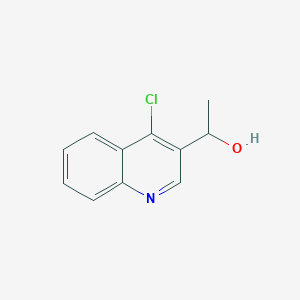
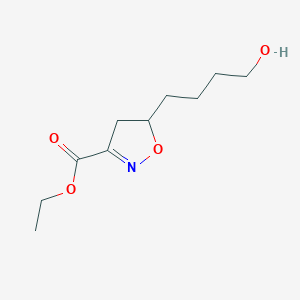
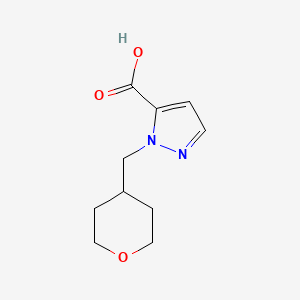
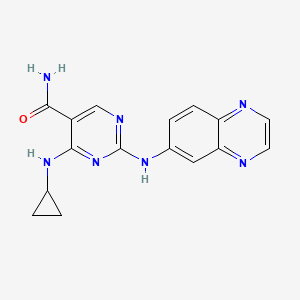
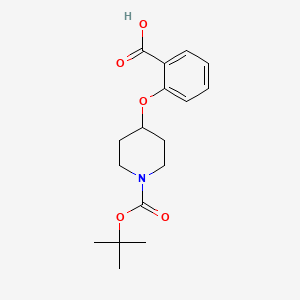

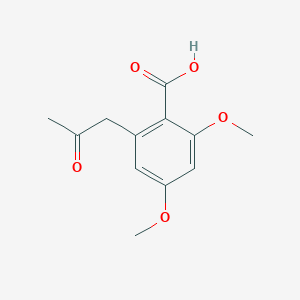
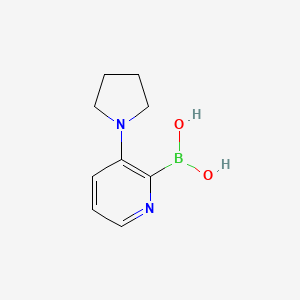
![3,7a-Diphenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B15355358.png)
